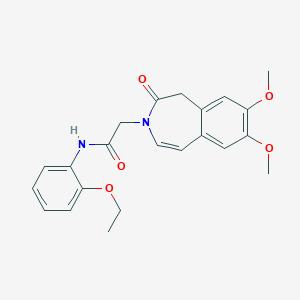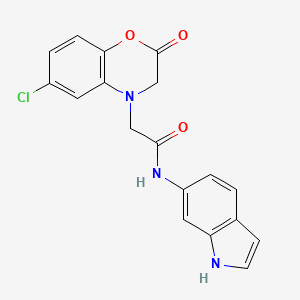![molecular formula C19H17N3O3 B10984097 4-({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)butanoic acid](/img/structure/B10984097.png)
4-({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)butanoic acid is a complex organic compound that features a quinoline and pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)butanoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline and pyridine rings, followed by their coupling through a carbonyl linkage. The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
4-({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can have different functional groups attached depending on the specific reagents and conditions used.
科学的研究の応用
4-({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
作用機序
4-({[2-(ピリジン-2-イル)キノリン-4-イル]カルボニル}アミノ)ブタン酸の作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。この化合物は、これらの標的に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な経路は、特定の用途や研究対象の生物系によって異なります。
6. 類似化合物の比較
類似化合物
- 2-(ピリジン-2-イル)キノリン-4-カルボン酸
- 4-ヒドロキシ-2-キノロン
- N-ピリジン-2-イル置換カルバメート
独自性
4-({[2-(ピリジン-2-イル)キノリン-4-イル]カルボニル}アミノ)ブタン酸は、キノリンとピリジン部分の特定の組み合わせにより、独自の化学的および生物学的特性を付与しているため、独特です。この独自性は、さまざまな研究や工業用途において貴重な化合物であり、他の類似化合物とは異なるものです。
類似化合物との比較
Similar Compounds
- 2-(Pyridin-2-yl)quinoline-4-carboxylic acid
- 4-Hydroxy-2-quinolones
- N-pyridin-2-yl substituted carbamates
Uniqueness
4-({[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}amino)butanoic acid is unique due to its specific combination of quinoline and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
特性
分子式 |
C19H17N3O3 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
4-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C19H17N3O3/c23-18(24)9-5-11-21-19(25)14-12-17(16-8-3-4-10-20-16)22-15-7-2-1-6-13(14)15/h1-4,6-8,10,12H,5,9,11H2,(H,21,25)(H,23,24) |
InChIキー |
KUYIERCPGWNGNE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-(2-methylpropyl)-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10984018.png)


![N-(2,5-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B10984040.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B10984047.png)

![2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B10984068.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B10984069.png)
![N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycylglycine](/img/structure/B10984075.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B10984084.png)
![(3-bromophenyl)(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10984089.png)
![3-{1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B10984090.png)


